1,2-Diamidinobenzene

概要

説明

1,2-Diamidinobenzene, also known as ortho-phenylenediamine, is an organic compound with the formula C6H8N2. This aromatic diamine is an important precursor to many heterocyclic compounds. It is a white solid, although samples can appear darker due to oxidation by air .

準備方法

1,2-Diamidinobenzene can be synthesized through several methods:

High Pressure Acid Hydrolysis: This method involves the acid hydrolysis of benzimidazolone in an aqueous medium at elevated temperatures and pressures.

Catalytic Reduction: Another common method is the catalytic reduction of 2-nitroaniline.

化学反応の分析

Condensation Reactions

1,2-Diaminobenzene readily undergoes condensation with carbonyl-containing compounds to form heterocyclic structures :

With 1,3-diketones

Forms 1,5-benzodiazepines under controlled conditions :

text1,2-DAB + R-C(O)-CH2-C(O)-R' → Benzodiazepine derivatives

Key observations:

-

3-Methyl and 3-benzyl diketones yield cyclized products

-

3-Chloro and 3-(2,4-dinitrophenyl) substituents prevent cyclization

With Carbon Disulfide

Produces 2-mercaptobenzimidazole :

textC6H4(NH2)2 + CS2 → C7H6N2S + H2S

This reaction occurs in aqueous medium at elevated temperatures.

With Carbon Dioxide

Under pressure forms benzimidazolone :

textC6H4(NH2)2 + CO2 → C7H5N2O2 + H2O

Oxidation Reactions

The compound darkens upon air exposure due to oxidative processes :

Electrochemical Oxidation

At Co3O4/Yb2O3 nanoparticle-modified electrodes :

textC6H4(NH2)2 → C6H4(NH)(N) + 2H+ + 2e-

Key performance metrics:

| Parameter | Value |

|---|---|

| Sensitivity | 5.6962 μAμM⁻¹cm⁻² |

| Detection Limit | 0.02±0.001 pM |

| Response Time | 10.4 sec |

Chemical Oxidation

Produces 2,3-diaminophenazine derivatives through prolonged reactions with oxidizing agents .

Coordination Chemistry

Demonstrates complexation with transition metals:

Copper Cyanide Reaction

DFT studies reveal a two-step mechanism :

-

Initial complex formation (ΔG = -606.8 kJ/mol)

-

Substitution reaction (ΔG = -600.1 kJ/mol)

Key thermodynamic parameters:

| Step | ΔH (kJ/mol) | ΔS (kJ/mol·K) | Ea (kJ/mol) |

|---|---|---|---|

| 1 | -610.7 | -0.0132 | 189.0 |

| 2 | -603.6 | -0.0117 | 210.6 |

Acid-Base Reactions

Acts as a weak base (pKb ≈ 4.5) forming stable salts :

textC6H4(NH2)2 + HCl → [C6H4(NH2)NH3]+Cl⁻

Salts show enhanced solubility in polar solvents compared to the free base.

Diazotization and Azo Coupling

Undergoes diazotization at low temperatures (0-5°C) :

textC6H4(NH2)2 + 2HNO2 → C6H4(N2+)2 + 2H2O

Resulting diazonium salts couple with aromatic amines/phenols to form bis-azo dyes.

This comprehensive analysis demonstrates 1,2-diaminobenzene's versatility in organic synthesis, coordination chemistry, and electrochemical applications. Its reactivity profile makes it particularly valuable for constructing nitrogen-containing heterocycles and coordination complexes with transition metals . Recent advances in electrochemical sensing leverage its oxidation characteristics for environmental monitoring applications .

科学的研究の応用

Pharmaceutical Applications

1,2-Diamidinobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly important in the production of:

- Anticancer Agents : OPD derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Antimicrobial Agents : The compound has shown efficacy against various bacterial strains, making it valuable in developing new antibiotics.

Case Study: Synthesis of Anticancer Compounds

A recent study demonstrated the synthesis of novel OPD derivatives that exhibited significant cytotoxicity against human cancer cell lines. The derivatives were synthesized via a multi-step reaction involving the coupling of OPD with different aromatic aldehydes, leading to compounds with enhanced biological activity .

Analytical Chemistry

This compound is widely used in analytical chemistry as a reagent for detecting and quantifying various substances:

- Fluorescent Probes : OPD-based ligands are utilized to create sensitive fluorescent probes for bioanalytical applications. These probes can detect biomolecules such as proteins and nucleic acids with high specificity .

- Electrochemical Sensors : Recent advancements have led to the development of electrochemical sensors using OPD for the rapid detection of hazardous substances. For instance, a sensor using Co3O4/Yb2O3 nanoparticles demonstrated exceptional sensitivity and selectivity for detecting 1,2-diaminobenzene in environmental samples .

Table 1: Performance Characteristics of Electrochemical Sensors Using OPD

| Sensor Type | Detection Limit | Sensitivity | Dynamic Range |

|---|---|---|---|

| Co3O4/Yb2O3 NPs | 0.02 pM | 5.6962 μAμM⁻¹cm⁻² | 0.1 pM to 0.01 mM |

| Fluorescent Probe | N/A | High (specificity) | N/A |

Material Science

In material science, this compound is employed in the production of dyes and pigments due to its ability to form stable complexes with metals. This property is particularly useful in:

- Textile Dyes : OPD derivatives are used to synthesize azo dyes that provide vibrant colors and good fastness properties.

- Pigments for Coatings : The compound's stability under various environmental conditions makes it suitable for use in industrial coatings.

Toxicological Studies

Despite its utility, this compound poses significant health risks, including carcinogenicity and mutagenicity. Studies have shown that exposure can lead to severe health effects such as liver damage and respiratory issues . Therefore, monitoring its usage and implementing safety measures in industrial settings is crucial.

Table 2: Toxicological Profile of this compound

| Toxicity Type | Effect |

|---|---|

| Carcinogenicity | Suspected human carcinogen |

| Mutagenicity | Induces chromosomal aberrations |

| Acute Toxicity | Harmful if inhaled or absorbed through skin |

作用機序

The mechanism of action of 1,2-diamidinobenzene involves its oxidation to form reactive intermediates like o-quinone diimine. This intermediate can further react to form compounds like 2,3-diaminophenazine, which can participate in various biochemical pathways . The molecular targets and pathways involved in these reactions include enzyme-catalyzed oxidation reactions .

類似化合物との比較

1,2-Diamidinobenzene is similar to other phenylenediamine isomers such as:

1,3-Phenylenediamine (meta-phenylenediamine): This compound has the amino groups in the meta position and is used in the production of dyes and polymers.

1,4-Phenylenediamine (para-phenylenediamine): This isomer has the amino groups in the para position and is widely used in hair dyes and as a polymerization inhibitor.

This compound is unique due to its ortho configuration, which allows it to form specific heterocyclic compounds and participate in unique chemical reactions .

生物活性

1,2-Diamidinobenzene, also known as o-phenylenediamine (o-PDA), is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and microbiology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

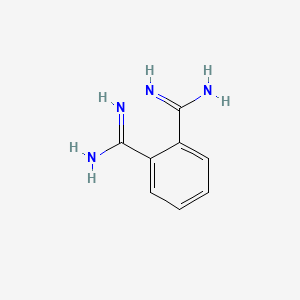

Chemical Structure and Properties

This compound is characterized by two amine groups attached to a benzene ring. Its structural formula is represented as follows:

This compound serves as a precursor for various derivatives that exhibit enhanced biological activity.

This compound has been studied for its antimicrobial properties against a range of pathogens. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has been shown to have selective toxicity towards certain microorganisms while exhibiting lower toxicity towards others.

Minimum Inhibitory Concentration (MIC)

A recent study evaluated the antimicrobial efficacy of this compound derivatives against several bacteria and fungi. The results are summarized in the following table:

| Microorganism | MIC (mg/L) | Standard Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 0.001 | 0.25 |

| Bacillus cereus | 0.003 | 0.25 |

| Escherichia coli | 0.01 | 0.25 |

| Pseudomonas aeruginosa | 0.05 | 0.25 |

| Candida albicans | 0.1 | 0.25 |

These findings indicate that this compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Bacillus cereus, outperforming traditional antibiotics like ciprofloxacin .

Case Study: Antimicrobial Efficacy

In a study conducted by researchers utilizing a novel copolymer conjugate incorporating o-PDA, it was found that the conjugate demonstrated enhanced antimicrobial activity compared to its individual components. The study utilized microdilution broth methods to establish MIC values against various pathogens . The results highlighted the potential for using o-PDA in developing new antimicrobial agents.

Case Study: Selective Toxicity

Another investigation into the selective toxicity of related compounds revealed that while certain derivatives inhibited growth in non-riboflavin-dependent species, they had minimal effects on those requiring riboflavin and vitamin B12 for growth . This selectivity suggests potential applications in targeted therapies.

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity further. For instance:

- A study synthesized polymeric transition metal complexes with o-PDA, which exhibited significant antibacterial and antifungal properties .

- Another exploration into click chemistry led to the development of new compounds based on o-PDA that showed comparable potency to established antibiotics against Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

benzene-1,2-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMCQHMXUGVADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404011 | |

| Record name | 1,2-DIAMIDINOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210051-59-5 | |

| Record name | 1,2-DIAMIDINOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。